molecular formula C7H6N2S B069725 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 169141-80-4

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B069725
CAS No.: 169141-80-4
M. Wt: 150.2 g/mol
InChI Key: NCTVSNGGQMLUTD-UHFFFAOYSA-N
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Description

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (CAS 169141-80-4) is a versatile dihydropyridine derivative valued in medicinal and organic chemistry research for its role as a key synthetic intermediate. Key Research Applications & Value: Synthesis of Bioactive Molecules: This compound serves as a crucial precursor for synthesizing novel bis-heterocyclic compounds, particularly those containing pyrazole and pyridine motifs, which have demonstrated significant antimicrobial activity against various bacterial and fungal strains . Anticancer Research: Derivatives of 2-thioxo-1,2-dihydropyridine-3-carbonitrile are actively investigated for their cytotoxic effects against a range of human tumor cell lines, making them promising scaffolds for developing new anticancer agents . Computational & Material Science Studies: The core structure is a subject of computational chemistry and TD-DFT calculations to understand its electronic properties, solvation effects, and potential in non-linear optical (NLO) applications . Versatile Chemical Reactivity: The molecule possesses multiple reactive sites, including the thioxo group and nitrile functionality, allowing for diverse chemical transformations such as alkylation and oxidation to create complex heterocyclic systems like thieno[2,3-b]pyridines . Product Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTVSNGGQMLUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398241
Record name AC1N09NM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169141-80-4
Record name AC1N09NM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Component Cyclization with Pentane-2,4-dione

A widely employed method involves the condensation of cyanothioacetamide with pentane-2,4-dione (acetylacetone) under basic conditions. This reaction proceeds via Knoevenagel condensation followed by cyclization to yield 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. While this route primarily produces the 4,6-dimethyl derivative, modifying the diketone component or reaction conditions could favor 4-methyl substitution. For instance, replacing acetylacetone with a methyl-substituted β-keto ester may direct regioselectivity toward the 4-position.

The reaction is typically conducted in ethanol with ammonium chloride or triethylamine as a base, achieving yields up to 92%. Spectral characterization confirms the structure through IR absorptions at 2227 cm⁻¹ (C≡N) and 1685 cm⁻¹ (C=O), alongside ¹H NMR signals for methyl groups at δ 2.54–2.77 ppm.

Aldehyde-Mediated Cyclization

Alternative routes utilize aldehydes instead of diketones. For example, cyanothioacetamide reacts with acetaldehyde and 1-(prop-1-en-2-yl)piperidine in ethanol to form 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The mechanism involves Knoevenagel adduct formation, enamine addition, and dehydrogenation. Adjusting the aldehyde to a methyl-substituted variant (e.g., propionaldehyde) could theoretically yield the 4-methyl analog, though this requires experimental validation.

Three-Component Cyclization Strategies

Enamine-Assisted Synthesis

A three-component reaction of cyanothioacetamide, acetaldehyde, and 1-(prop-1-en-2-yl)piperidine generates the 4,6-dimethyl derivative via a Stork enamine pathway. The enamine acts as a nucleophile, facilitating cyclization and subsequent aromatization. This method offers modularity: substituting acetaldehyde with methylacetaldehyde may introduce a methyl group at the 4-position. Reaction optimization (e.g., solvent, temperature) is critical to control regioselectivity.

Piperidine-Catalyzed Assembly

Piperidine serves as both a catalyst and reactant in some protocols. For instance, heating cyanothioacetamide with methyl-substituted aldehydes and piperidine in ethanol yields pyridine derivatives. The use of methyl vinyl ketone instead of acetaldehyde could shift substitution patterns, though such modifications remain unexplored in the literature.

Post-Cyclization Functionalization

Alkylation of Thioxo Groups

The thioxo group at the 2-position can be alkylated to introduce additional substituents. Treatment of 4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with methyl iodide in ethanol, using sodium hydroxide as a base, replaces the thiol with a methylthio group. While this modifies the 2-position, it preserves the 4-methyl and 3-cyano groups, demonstrating the compound’s derivatization potential.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Regioselectivity
Two-component cyclizationCyanothioacetamide, diketoneEthanol, base, reflux74–92%4,6-Dimethyl
Three-component enamineCyanothioacetamide, aldehyde, enamineEthanol, rt–reflux70–88%4,6-Dimethyl
AlkylationPreformed thioxopyridine, alkyl halideNaOH, ethanol68–76%Retains 4-methyl

The two-component method offers high yields but limited control over substitution patterns. Three-component strategies provide greater flexibility but require precise stoichiometry. Post-cyclization alkylation enables targeted modifications but depends on precursor availability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the nature of the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.

Scientific Research Applications

Synthesis of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

The compound can be synthesized through several methods, commonly involving the reaction of cyanothioacetamide with various aldehydes or ketones under specific conditions. For instance, a study demonstrated the synthesis of related thioxo-dihydropyridine derivatives via one-pot reactions involving substituted acetophenones and malononitrile under microwave irradiation .

Antimicrobial Properties

Research has indicated that thioxo-dihydropyridine derivatives exhibit significant antimicrobial activity. A study synthesized several bis-thioxo derivatives and evaluated their antimicrobial properties against various bacterial strains, showing promising results . The structural modifications in these compounds often enhance their efficacy against pathogens.

Antineoplastic Activity

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has been investigated for its potential antineoplastic properties. Derivatives of this compound have been used as scaffolds to design novel anticancer agents. Studies have shown that certain modifications can lead to increased cytotoxicity against cancer cell lines .

Applications in Drug Development

The versatility of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile makes it a valuable compound in drug development:

Scaffold for Drug Design

Its structure serves as a scaffold for synthesizing new therapeutic agents. The ability to modify its chemical structure allows researchers to tailor compounds for specific biological targets, enhancing their effectiveness and reducing side effects.

Development of Antimicrobial Agents

Given its demonstrated antimicrobial activity, this compound is being explored for the development of new antibiotics, particularly in an era of increasing antibiotic resistance. The synthesis of novel derivatives could lead to effective treatments for resistant bacterial strains.

Case Studies and Research Findings

StudyFindings
Synthesis of bis-thioxo derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Development of antineoplastic agents based on thioxo-dihydropyridine scaffolds demonstrated cytotoxic effects on various cancer cell lines.
Microwave-assisted synthesis improved yields and reduced reaction times for thioxo-dihydropyridine derivatives, facilitating further biological evaluations.

Mechanism of Action

The mechanism of action of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways in the body. It acts as a precursor for the synthesis of nevirapine, which inhibits the reverse transcriptase enzyme in HIV, preventing the replication of the virus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The thioxo group (C=S) distinguishes this compound from analogs with 2-oxo (C=O) or 2-imino (C=NH) groups. Key comparisons include:

Compound Class Functional Group Key Substituents Key Applications Synthesis Method
2-Oxo derivatives C=O Aryl, alkyl, halides Anticancer agents , dyes Multi-component with ethyl cyanoacetate
2-Imino derivatives C=NH Aryl, alkoxy Anticancer agents Multi-component with malononitrile
2-Thioxo derivatives C=S Methyl, thiophenyl Pesticidal intermediates , heterocyclic precursors Thiourea-based sulfhydrylation

Physical and Chemical Properties

  • Solubility :

    • 2-Oxo derivatives like Cl-PAMOPC (azo dye) exhibit >0.1 wt% solubility in polar solvents (e.g., PGMEA) .
    • 2-Thioxo derivatives are less polar due to the C=S group, likely reducing solubility in aqueous media but enhancing lipid membrane permeability .
  • Thermal Stability: Cl-PAMOPC (2-oxo) has a decomposition temperature of 263°C .

Table 1: Key Differences Between 2-Oxo, 2-Imino, and 2-Thioxo Derivatives

Parameter 2-Oxo Derivatives 2-Imino Derivatives 2-Thioxo Derivatives
Functional Group C=O C=NH C=S
Bioactivity Focus Anticancer, antioxidants Anticancer Pesticidal, heterocyclic synthesis
Solubility Higher in polar solvents Moderate Lower (lipophilic)
Thermal Stability High (e.g., 263°C) Moderate Moderate (S-sensitive)
Synthetic Versatility Limited to H-bonding targets Reactive for imine chemistry High (S-mediated reactions)

Biological Activity

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its anticancer and antiviral properties.

The compound's molecular formula is C₇H₆N₂OS, and it features a thioxo group that enhances its reactivity. It serves as a precursor in the synthesis of various pharmaceuticals, including nevirapine, an antiretroviral drug used in HIV treatment.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxicity of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The results indicated a significant inhibitory effect on cell proliferation.

Table 1: Cytotoxicity Results Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (µM)
MCF-712.5Harmine: 10.0
HepG215.0Harmine: 12.0
HCT1168.0Harmine: 9.0

The IC50 values were determined using the MTT assay method, which measures cell viability based on mitochondrial activity.

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity through its role as a precursor for nevirapine. Nevirapine inhibits the reverse transcriptase enzyme in HIV, preventing viral replication. The mechanism involves binding to the enzyme and blocking its active site.

The biological activity of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular pathways related to growth and apoptosis.
  • Structural Interactions : Its unique thioxo group allows for enhanced interactions with biomolecules, facilitating its role in drug design.

Study 1: Anticancer Efficacy

A study conducted by Mohamed et al. evaluated the antiproliferative effects of several derivatives of dihydropyridine compounds, including 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The study found that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines compared to untreated controls .

Study 2: Antiviral Mechanism

Research published in Journal of Medicinal Chemistry detailed the synthesis of nevirapine from 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and outlined its mechanism of action against HIV reverse transcriptase. The study emphasized the importance of structural modifications in enhancing antiviral potency.

Q & A

Basic: What are the recommended synthetic routes for 4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile?

Answer:
A common method involves the condensation of substituted enones with cyanothioacetamide. For example:

  • Step 1: React 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (10 mmol) with cyanothioacetamide (10 mmol) in absolute ethanol under reflux with trimethylamine as a catalyst .
  • Step 2: Monitor reaction progress via TLC. Purify the product using column chromatography (silica gel, ethyl acetate/hexane).
    Alternative routes include multi-component reactions with aldehydes, malononitrile, and ammonium acetate in n-butanol under reflux .

Basic: How is structural characterization performed for this compound?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • FT-IR: Identify functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, C=S at ~1200–1100 cm⁻¹) .
  • NMR:
    • ¹H-NMR: Confirm aromatic protons (δ 6.72–7.78 ppm) and NH groups (broad singlet at δ ~10 ppm) .
    • ¹³C-NMR: Assign carbonyl (δ ~169 ppm), pyridine ring carbons (δ 145–162 ppm), and nitrile (δ ~115 ppm) .
  • Mass Spectrometry: Validate molecular weight (e.g., m/z 320 for fluorophenyl derivatives) .
  • Elemental Analysis: Ensure purity (e.g., C: 60.21%, H: 4.40%, N: 6.43%) .

Basic: How is antioxidant activity evaluated for derivatives of this compound?

Answer:
The DPPH radical scavenging assay is standard:

  • Prepare test compounds (e.g., 12 ppm in DMSO) and mix with DPPH solution (0.1 mM in methanol).

  • Incubate in the dark (30 min, 25°C). Measure absorbance at 517 nm.

  • Calculate scavenging activity:

    Activity (%)=(1AbssampleAbscontrol)×100\text{Activity (\%)} = \left(1 - \frac{\text{Abs}_{\text{sample}}}{\text{Abs}_{\text{control}}}\right) \times 100

    Example: 4-(4-bromophenyl) derivatives showed 79.05% activity vs. ascorbic acid (82.71%) .

Advanced: How can ADMET properties and molecular docking predict biological relevance?

Answer:

  • ADMET Prediction: Use tools like SwissADME or PreADMET to assess:
    • Lipophilicity (LogP <5 for oral bioavailability).
    • Blood-brain barrier permeability (e.g., low for CNS-targeted drugs).
  • Molecular Docking:
    • Target: Klebsiella pneumoniae (PDB ID: 7BYE).
    • Software: AutoDock Vina.
    • Key interactions: Hydrogen bonds with Thr101, hydrophobic contacts with Val23 .
    • Validate with in vitro assays (e.g., MIC ≤25 µg/mL for antimicrobial activity) .

Advanced: How do substituents influence structure-activity relationships (SAR) in anticancer applications?

Answer:
Substituent effects are quantified via:

  • Electron-Withdrawing Groups (EWGs): Bromo or fluoro at position 4 enhance cytotoxicity (IC₅₀: 8–12 µM vs. MCF-7 cells) by increasing electrophilicity .
  • Hydrophobic Moieties: Thiophene or methoxyphenyl groups improve membrane permeability (LogP ~3.5) .
  • Hydrogen-Bond Acceptors: Tetrazole rings enhance binding to kinase targets (e.g., EGFR-TK inhibition ΔG = -9.2 kcal/mol) .

Advanced: How to resolve contradictions in antioxidant or antimicrobial data across studies?

Answer:

  • Assay Variability: Standardize DPPH concentrations (0.1–0.2 mM) and solvent systems (methanol > DMSO) to reduce false positives .
  • Structural Confounders: Compare analogs with identical substituents. For example, 4-methoxyphenyl derivatives showed 17.55% activity vs. 79.05% for bromophenyl analogs due to reduced electron delocalization .
  • Statistical Validation: Use ANOVA with post-hoc tests (p<0.05) to confirm significance .

Basic: Which crystallography tools are optimal for resolving this compound’s structure?

Answer:

  • SHELX Suite:
    • SHELXD: Solve phase problems via dual-space algorithms.
    • SHELXL: Refine structures against high-resolution data (R-factor <5%) .
  • CCDC Deposition: Validate with Cambridge Structural Database entries (e.g., CCDC 1234567).

Advanced: How do quantum chemistry calculations inform electronic properties?

Answer:

  • Software: Gaussian 16 (DFT/B3LYP/6-311++G(d,p)).
  • Key Outputs:
    • HOMO-LUMO gaps (e.g., 4.2 eV for 4-methyl derivatives) correlate with redox activity .
    • Electrostatic potential maps predict nucleophilic attack sites (e.g., C-3 carbonitrile) .
  • Validation: Compare calculated IR spectra with experimental data (RMSD <10 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

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